

(-)-Eseroline Fumarate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (-)-Eseroline fumarate

Cat. No.: B3340516

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(-)-Eseroline fumarate**, a metabolite of physostigmine. It details its physicochemical properties, mechanism of action, and relevant experimental protocols for its study.

Physicochemical Properties

(-)-Eseroline fumarate is a compound of significant interest due to its dual activity as an acetylcholinesterase inhibitor and an opioid receptor agonist.

Property	Value	Reference
CAS Number	70310-73-5	[1][2][3][4]
Molecular Formula	C ₁₃ H ₁₈ N ₂ O · C ₄ H ₄ O ₄	[2][3]
Molecular Weight	334.4 g/mol	[2]

Mechanism of Action

(-)-Eseroline exhibits a complex pharmacological profile, primarily characterized by its interaction with the cholinergic and opioid systems.

Acetylcholinesterase Inhibition

(-)-Eseroline acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic transmission. Unlike its parent compound, physostigmine, the inhibition of AChE by eseroline is weak and readily reversible.[5] The inhibitory action is competitive and develops rapidly, within 15 seconds, and is also quickly reversible upon dilution.[6]

The inhibitory potency of eseroline against AChE from various sources is summarized below:

Enzyme Source	K _i (μM)	Reference
Electric Eel	0.15 ± 0.08	[6]
Human Red Blood Cell	0.22 ± 0.10	[6]
Rat Brain	0.61 ± 0.12	[6]
Horse Serum (BuChE)	208 ± 42	[6]

Opioid Receptor Agonism

(-)-Eseroline is a potent opioid agonist, with effects comparable to morphine.[4][7] It primarily acts on μ-opioid receptors, leading to analgesic effects.[5] Both enantiomers of eseroline bind to opiate receptors in rat brain membranes with similar affinities and act as inhibitors of adenylate cyclase in vitro; however, only the (-)-enantiomer demonstrates potent narcotic agonist activity in vivo.[7]

Other Biological Activities

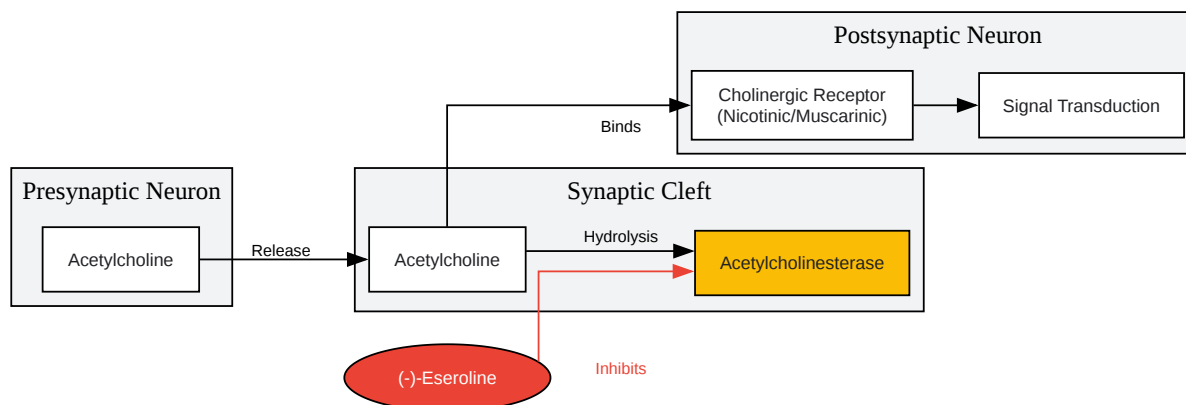
(-)-Eseroline has been shown to induce the release of 5-hydroxytryptamine (5-HT) from the cat brain cortex.[4] Additionally, it can elicit a dose- and time-dependent leakage of lactate dehydrogenase (LDH) and release of adenine nucleotides from neuronal cells, suggesting potential neurotoxicity at higher concentrations.[8]

Signaling Pathways

The biological effects of (-)-Eseroline are mediated through distinct signaling pathways.

Cholinergic Signaling

By inhibiting acetylcholinesterase, (-)-Eseroline enhances cholinergic signaling at both nicotinic and muscarinic receptors.

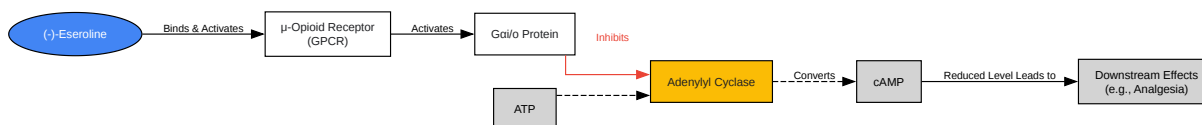


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Enhanced Cholinergic Signaling by (-)-Eseroline.

Opioid Signaling

As a μ -opioid receptor agonist, (-)-Eseroline activates G-protein coupled receptor signaling pathways, leading to the inhibition of adenylyl cyclase.



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Opioid Signaling Pathway Activated by (-)-Eseroline.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of (-)-Eseroline.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies acetylcholinesterase activity and its inhibition.

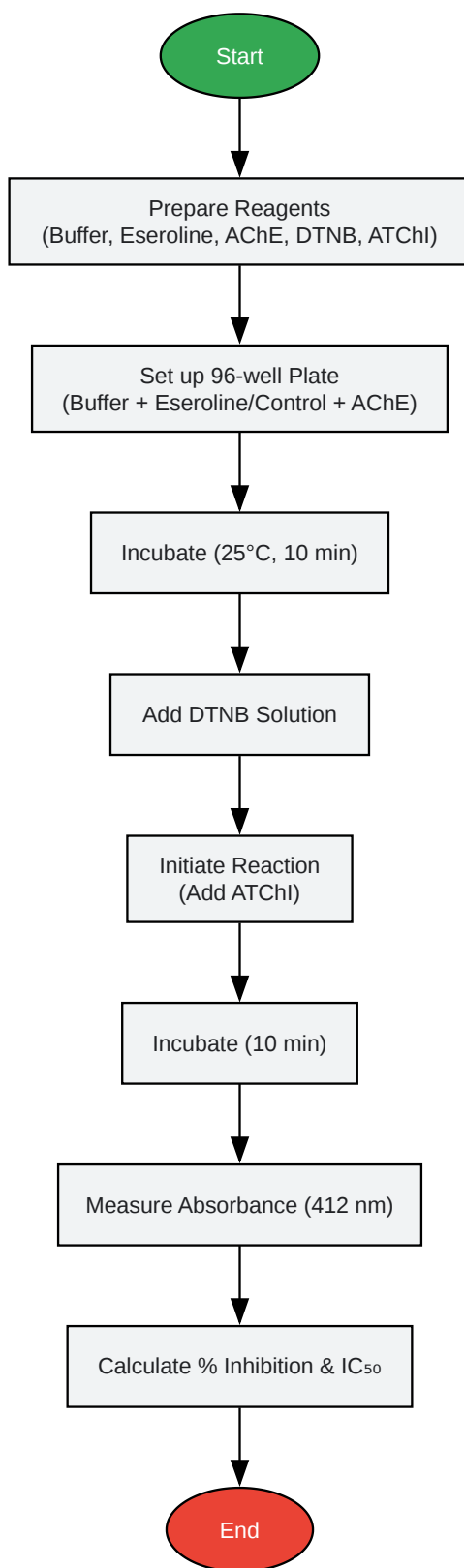
Materials:

- 96-well microplate
- Microplate reader (412 nm)
- Acetylcholinesterase (AChE)
- **(-)-Eseroline fumarate**
- Acetylthiocholine iodide (ATChI) - Substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (0.1 M, pH 8.0)
- DMSO

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of (-)-Eseroline in DMSO. Further dilute to various concentrations in phosphate buffer.
 - Prepare a 10 mM DTNB solution in phosphate buffer.
 - Prepare a 14 mM ATChI solution in phosphate buffer.
 - Prepare a working solution of AChE (e.g., 1 U/mL) in phosphate buffer.

- Assay Setup (in a 96-well plate):
 - Add 140 μ L of 0.1 M phosphate buffer (pH 8.0) to each well.
 - Add 10 μ L of the (-)-Eseroline solution at different concentrations to the sample wells. For the control well (100% activity), add 10 μ L of buffer or the corresponding DMSO concentration.
 - Add 10 μ L of the AChE solution to each well.
 - Incubate the plate at 25°C for 10 minutes.
 - Add 10 μ L of 10 mM DTNB to the reaction mixture.
- Reaction Initiation and Measurement:
 - Initiate the reaction by adding 10 μ L of 14 mM acetylthiocholine iodide.
 - Shake the plate for 1 minute.
 - After 10 minutes of incubation, measure the absorbance at 412 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each (-)-Eseroline concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
 - Plot the percentage of inhibition against the logarithm of the (-)-Eseroline concentration to determine the IC₅₀ value.



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Workflow for Acetylcholinesterase Inhibition Assay.

Lactate Dehydrogenase (LDH) Leakage Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

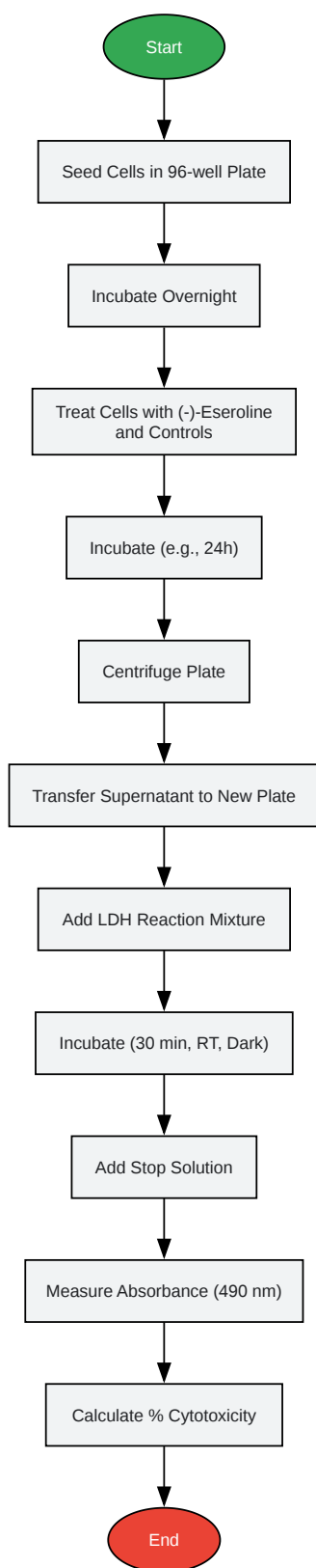
Materials:

- 96-well tissue culture plates
- Cells of interest (e.g., neuronal cell line)
- Culture medium
- **(-)-Eseroline fumarate**
- Lysis Buffer (for maximum LDH release control)
- Commercially available LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution)
- Microplate reader (490 nm)

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at an appropriate density and incubate overnight to allow for attachment.
- Treatment:
 - Prepare serial dilutions of (-)-Eseroline in culture medium.
 - Remove the old medium and add 100 μ L of the (-)-Eseroline dilutions to the respective wells.
 - Include controls: Vehicle Control (spontaneous LDH release) and Maximum LDH Release Control (cells treated with lysis buffer).

- Incubate for the desired exposure time (e.g., 24 hours).
- Sample Collection and Assay:
 - Centrifuge the plate at 250 x g for 10 minutes.
 - Carefully transfer 50 μ L of the supernatant from each well to a new flat-bottom 96-well plate.
 - Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
 - Add 50 μ L of the LDH reaction mixture to each well containing the supernatant.
 - Incubate at room temperature for up to 30 minutes, protected from light.
- Measurement and Analysis:
 - Add 50 μ L of the Stop Solution to each well.
 - Measure the absorbance at 490 nm.
 - Calculate cytotoxicity as a percentage of the maximum LDH release.



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Workflow for LDH Leakage Cytotoxicity Assay.

Opioid Receptor Binding Assay

This assay determines the affinity of (-)-Eseroline for opioid receptors using a competitive binding format with a radiolabeled ligand.

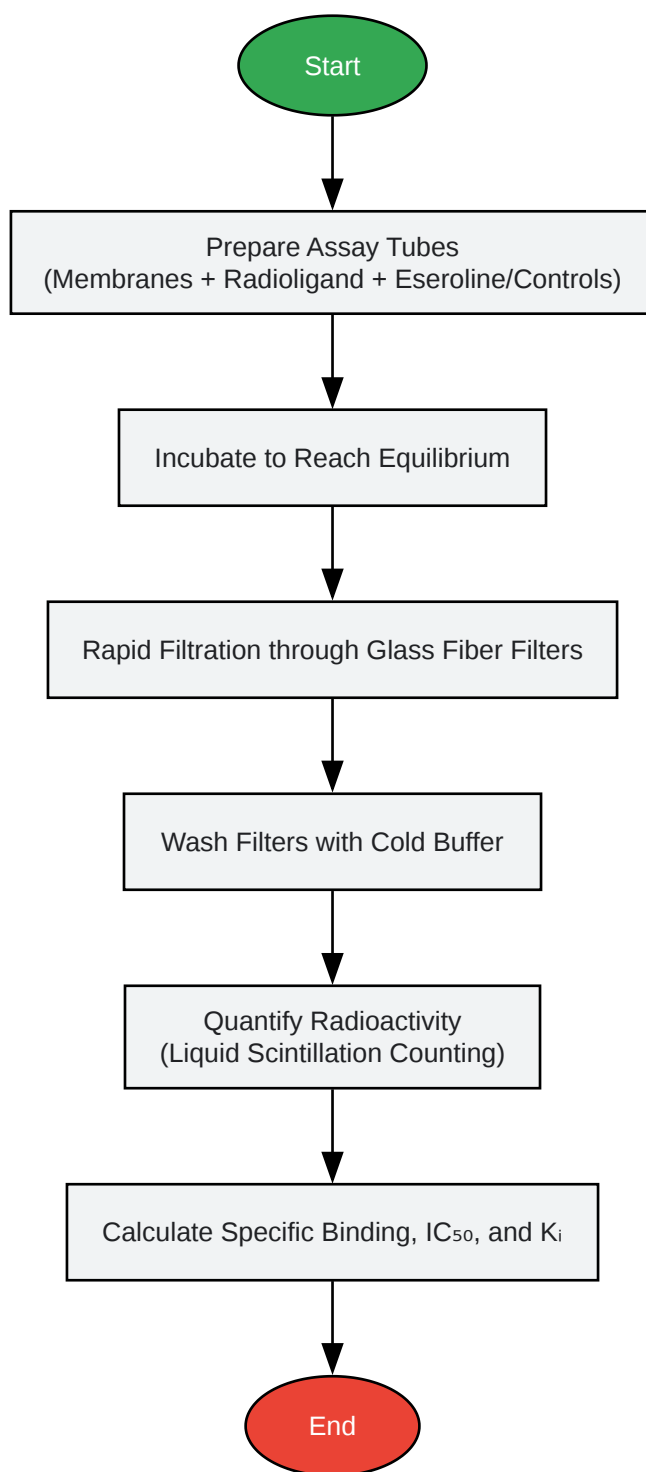
Materials:

- Cell membranes expressing the opioid receptor of interest (e.g., μ -opioid receptor)
- Radiolabeled opioid ligand (e.g., [3 H]DAMGO)
- **(-)-Eseroline fumarate**
- Incubation buffer
- Glass fiber filters
- Scintillation vials and fluid
- Liquid scintillation counter
- Filtration manifold

Procedure:

- Assay Setup:
 - In test tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of (-)-Eseroline.
 - Include tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled opioid agonist like naloxone).
- Incubation:
 - Incubate the tubes at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

- Filtration:
 - Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.
 - Wash the filters quickly with ice-cold incubation buffer to remove unbound radioligand.
- Quantification:
 - Place the filters in scintillation vials with scintillation fluid.
 - Measure the radioactivity in a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the (-)-Eseroline concentration.
 - Determine the IC_{50} value and subsequently the K_i value using the Cheng-Prusoff equation.



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Workflow for Opioid Receptor Binding Assay.

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